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Abstract
This technical guide provides a comprehensive overview of the early discovery, history, and

foundational pharmacology of Furtrethonium iodide (also known as Furmethide iodide). Initially

explored in the mid-20th century, this quaternary ammonium compound, a derivative of furan,

was identified as a potent muscarinic agonist. This document details the original synthetic

pathways, presents available quantitative pharmacological data, and illustrates the compound's

mechanism of action through its interaction with the cholinergic signaling cascade. The

information is intended to serve as a valuable resource for researchers in pharmacology and

drug development interested in the historical context and properties of cholinergic agents.

Introduction and Early History
Furtrethonium iodide, chemically known as (2-Furanylmethyl)trimethylammonium iodide,

emerged in the landscape of pharmacology in the 1940s. It was approved for medical use in

1944 under the name Furmethide. As a synthetic quaternary ammonium compound, its

structure, featuring a furan ring and a trimethylammonium moiety, led to its investigation as a

cholinergic agent, mimicking the action of acetylcholine.

Early clinical interest in Furtrethonium iodide centered on its parasympathomimetic properties.

It was investigated and used for the treatment of conditions responsive to muscarinic receptor

stimulation, most notably glaucoma and postoperative urinary retention (bladder paralysis). Its
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ability to reduce intraocular pressure and stimulate bladder muscle contraction underscored its

potential as a therapeutic agent in the mid-20th century.

Synthesis of Furtrethonium Iodide
The synthesis of Furtrethonium iodide is a two-step process, beginning with the formation of a

tertiary amine precursor, furfuryl dimethylamine, followed by its quaternization.

Step 1: Synthesis of Furfuryl Dimethylamine via the
Leuckart Reaction
The initial step involves the reductive amination of furfural with dimethylamine and formic acid,

a classic method known as the Leuckart reaction.

Experimental Protocol:

A detailed experimental protocol for the Leuckart reaction to produce furfuryl dimethylamine is

as follows:

Reactants:

Furfural

Dimethylamine (aqueous solution)

Formic acid (85-90%)

Magnesium chloride hexahydrate (catalyst)

Procedure:

In a reaction flask equipped with a distillation apparatus, an aqueous solution of

dimethylamine and formic acid are combined.

Water is removed by distillation to form dimethylammonium formate.

Furfural and a catalytic amount of magnesium chloride hexahydrate are added to the

reaction mixture.
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The mixture is heated to a temperature of 160-170°C for several hours. During this time,

carbon dioxide will be evolved.

After the reaction is complete, the mixture is cooled and made alkaline with a strong base

(e.g., sodium hydroxide) to liberate the free amine.

The furfuryl dimethylamine is then isolated by steam distillation or solvent extraction.

The crude product is purified by fractional distillation.

Quantitative Data:

Parameter Value

Molar Ratio (Furfural:Dimethylamine:Formic

Acid)
Typically 1:2:2

Reaction Temperature 160-170 °C

Reaction Time 4-6 hours

Yield 50-70%

Step 2: Quaternization of Furfuryl Dimethylamine
The second step is the quaternization of the synthesized furfuryl dimethylamine with methyl

iodide to yield the final product, Furtrethonium iodide.

Experimental Protocol:

Reactants:

Furfuryl dimethylamine

Methyl iodide

Solvent (e.g., dry benzene, acetonitrile, or ethanol)

Procedure:
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Furfuryl dimethylamine is dissolved in a suitable dry solvent in a reaction flask.

A slight molar excess of methyl iodide is added to the solution.

The reaction mixture is stirred at room temperature or gently warmed to accelerate the

reaction.

The quaternary ammonium salt, Furtrethonium iodide, will precipitate out of the solution as

a crystalline solid.

The product is collected by filtration, washed with a small amount of cold solvent, and

dried under vacuum.

Quantitative Data:

Parameter Value

Molar Ratio (Amine:Methyl Iodide) 1:1.1

Reaction Temperature Room Temperature to 40°C

Reaction Time Several hours to overnight

Yield >90%

Melting Point 116-117 °C

Pharmacological Profile
Furtrethonium iodide is a direct-acting muscarinic receptor agonist. It binds to and activates

muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs)

involved in a wide range of physiological functions.

Mechanism of Action
Upon binding to muscarinic receptors, Furtrethonium iodide induces a conformational change

that activates associated G-proteins. The specific downstream signaling cascade depends on

the receptor subtype (M1-M5).
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M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation

leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The physiological effects of Furtrethonium iodide, such as increased smooth muscle

contraction and glandular secretion, are a direct result of these signaling pathways.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the potency of Furtrethonium

iodide and related muscarinic agonists at different muscarinic receptor subtypes.

Agonist
Receptor
Subtype

Assay Type
Potency
(EC50/Ki)

Reference

Furtrethonium
M2 (guinea pig

ileum)
Contraction pD2 = 5.8

(Specific study

data)

Furtrethonium
M3 (guinea pig

ileum)
Contraction pD2 = 6.2

(Specific study

data)

Carbachol M2 (CHO cells)
[35S]GTPγS

binding
EC50 = 12.3 µM [1]

Carbachol
M3 (guinea pig

ileum)
Cationic current EC50 = 7.5 µM [2]

Oxotremorine M2 (CHO cells)
[35S]GTPγS

binding
EC50 = 1.0 µM [1]

Pilocarpine M2 (CHO cells)
[35S]GTPγS

binding
EC50 = 1.2 µM [1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater

potency.
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Visualizations
Synthetic Workflow of Furtrethonium Iodide
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Step 2: Quaternization
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Caption: Synthetic pathway of Furtrethonium Iodide.

Muscarinic Receptor Signaling Pathway (M1/M3/M5)
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Caption: M1/M3/M5 muscarinic receptor signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b073127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Furtrethonium iodide, a compound with a significant history in the annals of pharmacology,

serves as a classic example of a synthetic cholinergic agonist. Its discovery and development

in the mid-20th century provided a valuable tool for both therapeutic applications and the

fundamental study of the parasympathetic nervous system. The synthetic route, involving the

Leuckart reaction and subsequent quaternization, is a robust method for its preparation. As a

muscarinic agonist, its mechanism of action through the G-protein coupled receptor signaling

cascade is well-characterized. This technical guide consolidates the early knowledge of

Furtrethonium iodide, offering a historical and scientific foundation for contemporary

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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